molecular formula C24H30N2O2 B1585557 9,10-Anthracenedione, 1,4-bis(pentylamino)- CAS No. 2646-15-3

9,10-Anthracenedione, 1,4-bis(pentylamino)-

Cat. No. B1585557
CAS RN: 2646-15-3
M. Wt: 378.5 g/mol
InChI Key: RHGBRYSELHPAFL-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis(pentylamino)- is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound is also known as AQ-RA 741, and its chemical formula is C32H41N2O2.

Scientific Research Applications

Anticancer Properties and DNA Interaction

  • Clinical Investigation of Anthracenedione Derivatives : A derivative of 9,10-anthracenedione underwent a Phase I clinical trial to evaluate its efficacy as a new anthracenedione derivative. The study found leukopenia and thrombocytopenia as dose-limiting factors but noted that these were short duration and rapidly reversible. One patient with lung adenocarcinoma experienced a partial response to the treatment, indicating the potential of anthracenedione derivatives in cancer therapy D. V. Von Hoff et al., 1980.
  • Inhibition of DNA Synthesis : A study on anthraquinone derivatives revealed their antiproliferative activity correlated with their inhibitory effect on DNA synthesis. The presence of hydroxyl groups on the aromatic ring influenced their biological activity, suggesting the critical role of molecular structure in their interaction with cellular mechanisms A. Nishio and E. Uyeki, 1983.

Fluorescence Applications

  • Photocatalytic Fluoroalkylation : A well-defined anthracene derivative served as a photocatalyst for radical fluoroalkylation under visible light irradiation. This showcases the application of anthracene-based compounds in photocatalytic processes, indicating their potential in various chemical synthesis and material science applications Naoki Noto et al., 2018.
  • Enhanced Fluorescence and Aggregation-Induced Emission : Anthracene derivatives exhibit unique photophysical properties such as enhanced fluorescence, crystalline J-aggregation-induced red shift, and amplified spontaneous emission. These characteristics make them suitable for applications in optoelectronic devices and fluorescence-based sensors Yalong Wang et al., 2012.

Antifungal and Antimicrobial Properties

  • Antifungal and Antimicrobial Agents : Specific derivatives of 9,10-anthracenedione demonstrated potent antifungal and antimicrobial activity, highlighting their potential as leads for the development of new therapeutic agents against infectious diseases Z. Lidert et al., 1997.

properties

IUPAC Name

1,4-bis(pentylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-3-5-9-15-25-19-13-14-20(26-16-10-6-4-2)22-21(19)23(27)17-11-7-8-12-18(17)24(22)28/h7-8,11-14,25-26H,3-6,9-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGBRYSELHPAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C2C(=C(C=C1)NCCCCC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062573
Record name 9,10-Anthracenedione, 1,4-bis(pentylamino)-
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Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,4-bis(pentylamino)-

CAS RN

2646-15-3
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Record name 9,10-Anthracenedione, 1,4-bis(pentylamino)-
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Record name 9,10-Anthracenedione, 1,4-bis(pentylamino)-
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Record name 1,4-bis(pentylamino)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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